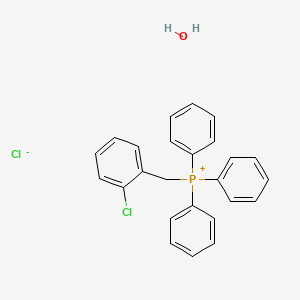

(2-Chlorobenzyl)triphenylphosphonium chloride hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Chlorobenzyl)triphenylphosphonium chloride hydrate is a chemical compound with the molecular formula C25H21Cl2P. It is a white to almost white powder or crystal that is used in various chemical reactions and applications. This compound is known for its role as a Wittig reagent, which is used in the synthesis of alkenes from aldehydes and ketones .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorobenzyl)triphenylphosphonium chloride hydrate typically involves the reaction of 2-chlorobenzyl bromide with triphenylphosphine in an organic solvent such as acetone. The reaction is carried out at a temperature of 65-70°C for 24 hours, resulting in the formation of a white precipitate. This precipitate is then filtered, washed with acetone and ether, and dried under vacuum to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of inert atmosphere and controlled temperature is crucial to prevent any side reactions and degradation of the product .

化学反応の分析

Types of Reactions

(2-Chlorobenzyl)triphenylphosphonium chloride hydrate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.

Wittig Reactions: It is primarily used in Wittig reactions to form alkenes from aldehydes and ketones

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and various nucleophiles. The reactions are typically carried out in organic solvents such as acetone or methanol, under controlled temperature and inert atmosphere to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. In Wittig reactions, the major products are alkenes. In substitution reactions, the products vary based on the nucleophile used .

科学的研究の応用

Organic Synthesis

Role in Synthesis:

- Wittig Reactions: This compound serves as a critical reagent in Wittig reactions, facilitating the formation of alkenes from aldehydes and ketones. The mechanism involves the formation of a phosphonium ylide that reacts with carbonyl compounds to yield alkenes and triphenylphosphine oxide as a byproduct .

Key Features:

- Acts as a phosphonium salt, enhancing the efficiency of coupling reactions.

- Enables the synthesis of complex organic molecules, making it invaluable in synthetic organic chemistry.

Pharmaceutical Development

Applications in Drug Discovery:

- Intermediate Synthesis: It is used to create intermediates for pharmaceuticals, particularly compounds with potential therapeutic effects. Its ability to facilitate complex reactions accelerates drug development processes .

Research Insights:

- Ongoing studies are investigating its potential use in medicinal chemistry, focusing on developing new therapeutic agents that leverage its unique properties.

Material Science

Advanced Material Applications:

- Polymers and Coatings: The compound is utilized in developing advanced materials where its unique properties contribute to improved performance and stability. This includes applications in coatings that require enhanced durability or specific chemical resistance .

Biological Research

Investigative Uses:

- Cellular Mechanisms: Researchers employ this compound to investigate cellular mechanisms, particularly in studies involving cell signaling and membrane interactions. Its properties allow for insights into cellular functions and potential therapeutic targets .

Biological Activity:

- Antimicrobial Properties: Studies indicate that derivatives of triphenylphosphonium exhibit antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves disrupting bacterial membrane potential and inhibiting ATP synthesis.

Catalysis

Catalytic Functions:

- The compound is employed as a catalyst in various chemical reactions, offering advantages such as increased reaction rates and selectivity. This is crucial for optimizing industrial processes where efficiency is paramount .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Key reagent for Wittig reactions; facilitates alkene formation from carbonyls |

| Pharmaceutical Development | Used to synthesize intermediates for drugs; potential therapeutic applications |

| Material Science | Contributes to the development of advanced polymers and coatings |

| Biological Research | Investigates cellular mechanisms; exhibits antimicrobial activity |

| Catalysis | Enhances reaction rates and selectivity in various chemical processes |

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of membrane potential | |

| Anticancer | Mitochondrial targeting leading to apoptosis | |

| Neuroprotective | Reduction of oxidative stress |

Case Study 1: Antibacterial Activity

A study demonstrated that derivatives of triphenylphosphonium exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those for conventional antibiotics, suggesting a promising alternative for treating resistant infections.

Case Study 2: Cancer Cell Studies

Research involving human cancer cell lines showed that (2-Chlorobenzyl)triphenylphosphonium chloride hydrate induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating early apoptotic events following treatment with this compound.

Case Study 3: Neuroprotection

In models of oxidative stress-induced neuronal injury, treatment with triphenylphosphonium derivatives resulted in reduced cell death and improved mitochondrial function. These findings highlight their potential role in protecting against neurodegenerative disorders.

作用機序

The mechanism of action of (2-Chlorobenzyl)triphenylphosphonium chloride hydrate involves its role as a Wittig reagent. In Wittig reactions, the compound reacts with aldehydes or ketones to form alkenes. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .

類似化合物との比較

Similar Compounds

(4-Chlorobenzyl)triphenylphosphonium chloride: Similar in structure but with the chlorine atom in the para position instead of the ortho position.

(2-Bromobenzyl)triphenylphosphonium chloride: Similar but with a bromine atom instead of a chlorine atom.

(2-Methylbenzyl)triphenylphosphonium chloride: Similar but with a methyl group instead of a chlorine atom.

Uniqueness

(2-Chlorobenzyl)triphenylphosphonium chloride hydrate is unique due to the presence of the chlorine atom in the ortho position, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical properties and applications compared to its para or meta counterparts .

生物活性

(2-Chlorobenzyl)triphenylphosphonium chloride hydrate is a quaternary ammonium compound that has garnered interest in various fields of biological research due to its unique properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C21H20ClP, with a molecular weight of approximately 367.81 g/mol. It is characterized by high lipophilicity, as indicated by its Log P values, which suggest significant membrane permeability and potential central nervous system activity .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that triphenylphosphonium derivatives exhibit antibacterial properties against various strains of bacteria, including resistant strains. The mechanism often involves disruption of bacterial membrane potential and inhibition of ATP synthesis .

- Anticancer Properties : There is emerging evidence that triphenylphosphonium compounds can selectively target cancer cells due to their preferential accumulation in mitochondria, leading to apoptosis in malignant cells while sparing normal cells. This selectivity is attributed to the enhanced uptake of positively charged phosphonium salts by negatively charged mitochondrial membranes .

- Neuroprotective Effects : Some studies suggest that these compounds may exert neuroprotective effects by modulating mitochondrial function and reducing oxidative stress, which is particularly relevant in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound include:

- Mitochondrial Targeting : The positive charge on the phosphonium ion facilitates its accumulation in mitochondria, where it can affect mitochondrial respiration and induce apoptosis in cancer cells.

- Disruption of Membrane Potential : By integrating into bacterial membranes, these compounds can disrupt the proton motive force necessary for ATP production, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous tissues .

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives of triphenylphosphonium exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those for conventional antibiotics, suggesting a promising alternative for treating resistant infections .

- Cancer Cell Studies : Research involving human cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating early apoptotic events following treatment with this compound .

- Neuroprotection : In a model of oxidative stress-induced neuronal injury, treatment with triphenylphosphonium derivatives resulted in reduced cell death and improved mitochondrial function, highlighting their potential role in protecting against neurodegenerative disorders .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antibacterial | Disruption of membrane potential | |

| Anticancer | Mitochondrial targeting leading to apoptosis | |

| Neuroprotective | Reduction of oxidative stress |

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| 16 | Escherichia coli |

特性

IUPAC Name |

(2-chlorophenyl)methyl-triphenylphosphanium;chloride;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClP.ClH.H2O/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;;/h1-19H,20H2;1H;1H2/q+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPHFFHMPLSNFC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。